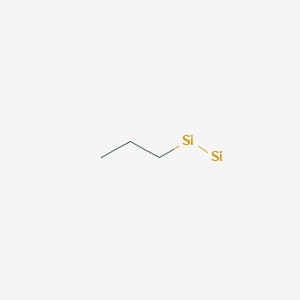
Disilapentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyldisilane is an organosilicon compound with the chemical formula ( \text{C}6\text{H}{16}\text{Si}_2 ) It consists of two silicon atoms connected by a single bond, with each silicon atom bonded to three hydrogen atoms and one propyl group This compound is part of the larger family of silanes, which are silicon analogs of alkanes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyldisilane can be synthesized through several methods. One common approach involves the reaction of chlorosilanes with organolithium or Grignard reagents. For example, the reaction of dichlorosilane with propylmagnesium bromide can yield propyldisilane under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, propyldisilane can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the careful addition of reactants and the use of catalysts to enhance the reaction rate. The final product is purified through distillation or other separation techniques to obtain high-purity propyldisilane.
Analyse Des Réactions Chimiques
Types of Reactions
Propyldisilane undergoes various chemical reactions, including:
Oxidation: Propyldisilane can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: It can be reduced to form simpler silanes or silicon hydrides.
Substitution: Propyldisilane can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
Propyldisilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Propyldisilane derivatives are explored for their potential use in drug delivery systems and as biocompatible materials.
Medicine: Research is ongoing to investigate the use of propyldisilane-based compounds in medical imaging and as therapeutic agents.
Industry: In the industrial sector, propyldisilane is used in the production of silicone polymers, coatings, and adhesives due to its unique properties.
Mécanisme D'action
The mechanism of action of propyldisilane involves its ability to form stable silicon-carbon and silicon-oxygen bonds. These bonds are crucial for its reactivity and stability. The molecular targets and pathways involved in its reactions depend on the specific application and the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Propyldisilane can be compared with other similar compounds such as:
Disilane: Consists of two silicon atoms bonded to six hydrogen atoms. It is less complex than propyldisilane and has different reactivity.
Trimethylsilane: Contains three methyl groups attached to a silicon atom. It is more volatile and has different applications.
Tetramethylsilane: Contains four methyl groups attached to a silicon atom. It is commonly used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.
Propyldisilane is unique due to its specific structure, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C3H7Si2 |
|---|---|
Poids moléculaire |
99.26 g/mol |
InChI |
InChI=1S/C3H7Si2/c1-2-3-5-4/h2-3H2,1H3 |
Clé InChI |
OAHUKBQVDNFDBV-UHFFFAOYSA-N |
SMILES canonique |
CCC[Si][Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


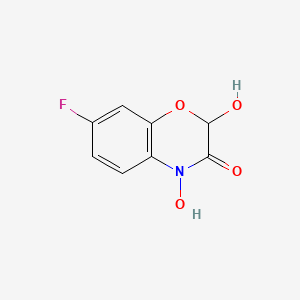
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)

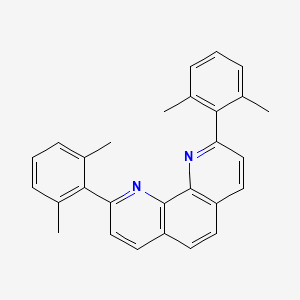
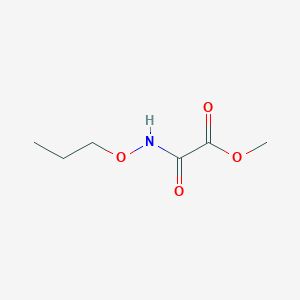
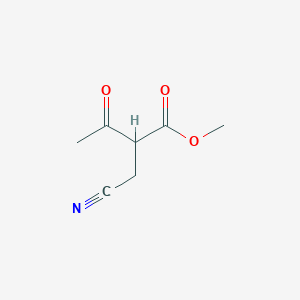
![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)
dimethylsilane](/img/structure/B14285437.png)
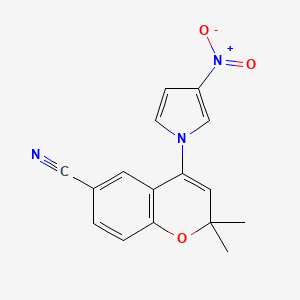

![Benzenamine, 4-[(trifluoroethenyl)oxy]-](/img/structure/B14285447.png)


